molecular formula C9H10ClNS B1345560 2-(m-Chlorophenyl)thiazolidine CAS No. 60980-82-7

2-(m-Chlorophenyl)thiazolidine

Cat. No. B1345560
CAS RN: 60980-82-7
M. Wt: 199.7 g/mol
InChI Key: VLJRCRMLQIRLLA-UHFFFAOYSA-N
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Description

2-(m-Chlorophenyl)thiazolidine is a compound that features a thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, which is substituted with a meta-chlorophenyl group. This structural motif is of interest due to its presence in biologically active compounds, including antibiotics like penicillin, and its potential applications in various fields such as antiradiation, antioxidant, and flavor-enhancing agents, as well as antifungal activities .

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the condensation of appropriate precursors. For instance, chlorophenylthiosemicarbazone hybrids were synthesized through the reaction of chlorophenylthiosemicarbazides with formylphenyl 2

Scientific Research Applications

Application in Cancer Treatment

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Thiazolidine derivatives, such as phthalimido-thiazolidine-2-4-dione derivatives, have been synthesized and evaluated for their antineoplastic activities against cancer cells . The combination of pharmacophoric nuclei with different targets has been a strategy for the development of new drugs aimed at improving cancer treatment .
  • Methods of Application : The compounds were synthesized by two different synthetic routes and tested in vitro . Cell cycle analysis and clonogenic assay were also performed .
  • Results or Outcomes : The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells . FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase . Besides, the compound (FT-12) induced necrosis and apoptosis . The results suggest that phthalimido-thiazolidine derivatives may be useful in cancer therapy .

Diverse Therapeutic and Pharmaceutical Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
  • Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
  • Results or Outcomes : The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed .

Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They are present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
  • Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
  • Results or Outcomes : The synthesis of thiazolidine and its derivatives, along with their pharmacological activity, including advantages of green synthesis, atom economy, cleaner reaction profile and catalyst recovery which will help scientists to probe and stimulate the study of these scaffolds .

Fast Reaction Kinetics

  • Scientific Field : Physical Chemistry
  • Summary of the Application : The fast reaction kinetics between 1,2-aminothiols and aldehydes .
  • Methods of Application : Under physiological conditions such a click-type reaction afforded a thiazolidine product that remains stable and did not require any catalyst .
  • Results or Outcomes : The reaction resulted in a thiazolidine product that remains stable .

Antioxidant, Analgesic, and Anti-inflammatory Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory activities . This makes them potential candidates for the development of new therapeutic agents .
  • Methods of Application : Various synthetic approaches have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
  • Results or Outcomes : It has been observed that the presence of a thiazolidinone ring led to greater anti-inflammatory and analgesic activity at 50 mg/kg po in comparison to the reference compound .

Antihypertensive and Antischizophrenia Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Thiazole derivatives have been found to exhibit antihypertensive and antischizophrenia activities . This makes them potential candidates for the development of new therapeutic agents .
  • Methods of Application : Various synthetic approaches have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
  • Results or Outcomes : Thiazoles have been found to have several biological activities such as antihypertensive activity .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-(3-chlorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJRCRMLQIRLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875791
Record name THIAZOLIDINE, 2-(M-CHLOROPHENYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(m-Chlorophenyl)thiazolidine

CAS RN

60980-82-7
Record name Thiazolidine, 2-(m-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060980827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIAZOLIDINE, 2-(M-CHLOROPHENYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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